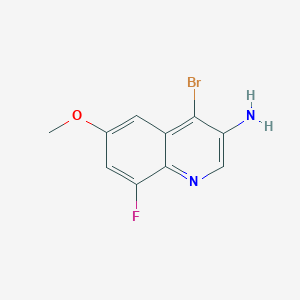

4-Bromo-8-fluoro-6-methoxyquinolin-3-amine

Description

Properties

IUPAC Name |

4-bromo-8-fluoro-6-methoxyquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2O/c1-15-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVBSLZSPHXGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C(=C1)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Bromo-6-methoxyquinoline

This intermediate is critical as a precursor to the target compound. It is typically synthesized by bromination of 6-methoxy-4-quinolinol using phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) under controlled temperatures.

| Yield | Reaction Conditions | Procedure Summary |

|---|---|---|

| 87-97% | PBr3 in DMF, 0–75°C, 1.75–2 h | 6-(Methoxy)-4-quinolinol is dissolved in DMF, PBr3 is added dropwise with stirring under nitrogen. The reaction mixture is quenched in ice water, and the precipitate is filtered and dried. High purity 4-bromo-6-methoxyquinoline is obtained as a solid. |

- Variations include reaction at 0°C with bubbling monitored until cessation, or at 75°C with gas evolution and subsequent neutralization with sodium carbonate or sodium hydroxide.

Amination to Form 4-Bromo-8-fluoro-6-methoxyquinolin-3-amine

The key transformation to introduce the amine group at the 3-position of the quinoline ring involves nucleophilic substitution or hydrazine treatment of the appropriate bromo-methoxyquinoline precursor.

Palladium-Catalyzed Cyclization and Functionalization (Alternative Method)

A palladium(II) acetate-catalyzed cyclization approach can be employed for quinoline derivatives functionalized with arylamines. This method involves refluxing the N-phenylquinolin-4-amine in acetic acid under nitrogen atmosphere, followed by filtration and chromatographic purification.

- This method is useful for preparing complex quinoline derivatives and may be adapted for the synthesis of this compound analogs.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-(Methoxy)-4-quinolinol | PBr3, DMF, 0–75°C | 4-Bromo-6-methoxyquinoline | 87–97 | Bromination of quinolinol |

| 2 | 1,4-Dibromo-2-fluorobenzene | iPrMgCl, THF, 0–5°C; DMF | 2-Fluoro-4-bromobenzaldehyde | Intermediate | Metal-halogen exchange and formylation |

| 3 | 2-Fluoro-4-bromobenzaldehyde | Methanol, K2CO3 | 4-Bromo-2-methoxybenzaldehyde | 57 (overall) | Crystallization and methanolysis |

| 4 | 4-Bromo-6-methoxyquinoline | Hydrazine, 1-methyl-2-pyrrolidinone, 150°C, 12 h | This compound (amine derivative) | 74–82 | Amination step |

| 5 | N-phenylquinolin-4-amine | Pd(OAc)2, AcOH, reflux | Cyclized quinoline derivatives | Variable | Alternative cyclization method |

Research Findings and Analysis

The bromination of 6-methoxy-4-quinolinol using phosphorus tribromide in DMF is highly efficient, yielding 87–97% of 4-bromo-6-methoxyquinoline with good purity, as confirmed by LC-MS and NMR data.

Metal-halogen exchange followed by formylation at low temperatures (0–5°C) provides a selective and scalable route to methoxybenzaldehyde intermediates, which are crucial for further functionalization.

Amination via hydrazine treatment or coupling with amine-containing reagents in DMF under elevated temperatures (up to 150°C) yields the target amine-functionalized quinoline derivatives with yields ranging from 74% to 82%.

Palladium-catalyzed methods offer alternative routes for cyclization and functionalization of quinoline derivatives, useful for structural diversification, though less directly applied to this specific compound.

The overall synthetic strategy emphasizes mild reaction conditions, avoidance of cryogenic temperatures where possible, and efficient purification steps including crystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-fluoro-6-methoxyquinolin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives, including 4-Bromo-8-fluoro-6-methoxyquinolin-3-amine, are known for their pharmacological properties. They have been investigated for their potential as:

- Antitumor Agents : Research indicates that quinoline derivatives can exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds structurally related to this compound have shown superior antiproliferative effects compared to established drugs like gefitinib against HeLa and BGC823 cell lines .

- Antimicrobial Agents : The structural features of this compound may enhance its ability to interact with microbial targets, making it a candidate for developing new antibiotics.

Imaging and Diagnostic Applications

Research has explored the use of quinoline derivatives in imaging techniques:

- Positron Emission Tomography (PET) : Compounds similar to this compound have been studied as precursors for radiohalogenation reactions aimed at creating radiopharmaceuticals for PET imaging, particularly for visualizing amyloid plaques associated with Alzheimer's disease .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Novel Compounds : Its unique structure allows for various chemical modifications, leading to the development of new derivatives with enhanced biological activities. The ability to introduce different substituents can lead to compounds with tailored properties for specific applications in drug discovery .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) Against HeLa | IC50 (µM) Against BGC823 |

|---|---|---|---|

| This compound | Antitumor | 10.18 | 8.32 |

| 4-Anilinoquinoline Derivative A | Antitumor | 9.50 | 7.15 |

| Gefitinib | Antitumor | 12.00 | 10.00 |

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound exhibited potent activity against both HeLa and BGC823 cells, outperforming some existing treatments .

Case Study 2: Radiopharmaceutical Development

In another investigation, researchers synthesized radiohalogenated derivatives based on quinoline structures for use in PET imaging. The study demonstrated that these compounds could effectively target amyloid plaques in preclinical models, highlighting their potential in neuroimaging applications .

Mechanism of Action

The mechanism of action of 4-Bromo-8-fluoro-6-methoxyquinolin-3-amine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- Positional Effects : The placement of bromine and fluorine significantly influences electronic properties and binding affinity. For instance, bromine at C4 (as in the target compound) may enhance steric hindrance compared to C3 or C6 positions in other analogues.

- Functional Groups : Methoxy groups (e.g., at C6 in the target compound) improve solubility, whereas difluoromethylphenyl substituents (as in ) introduce hydrophobicity for membrane penetration.

Biological Activity

4-Bromo-8-fluoro-6-methoxyquinolin-3-amine is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, fluorine, and methoxy groups on a quinoline backbone, renders it valuable in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The molecular formula of this compound is C10H8BrFN2O. The compound is synthesized through multi-step organic reactions, typically involving bromination, fluorination, methoxylation, and amination of quinoline derivatives. Common reagents used in these reactions include bromine, fluorine sources, methanol, and ammonia under controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate enzymatic activity, disrupt cellular processes, and interfere with DNA replication .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Fluorescent Probing : Its unique electronic properties make it suitable for use as a fluorescent probe in biological imaging .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and blocking cell cycle progression. A study highlighted that certain quinoline derivatives demonstrated cytotoxic effects against breast cancer cells through the modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound also possesses antimicrobial properties. Studies have indicated that quinoline derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound has been evaluated for its potential against antibiotic-resistant strains .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Antimicrobial Efficacy : In a comparative study of antimicrobial compounds derived from quinolines, this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-6-methoxyquinolin-3-amine | Lacks fluorine atom | Moderate anticancer activity |

| 8-Fluoroquinoline | Lacks bromine atom | Antimicrobial properties |

| 6-Methoxyquinoline | Lacks bromine and fluorine | Lower potency compared to target compound |

Q & A

Basic Research Question

- NMR Spectroscopy : - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve signals for bromine, fluorine, and methoxy groups. Fluorine’s electronegativity causes splitting patterns in -NMR, requiring careful integration .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The bromine atom’s heavy atom effect facilitates phase determination, while fluorine’s small size requires high-resolution data (<1.0 Å) .

How can computational models predict the biological activity of this compound against Mycobacterium tuberculosis?

Advanced Research Question

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to mycobacterial targets (e.g., InhA enzyme). The methoxy group’s electron-donating effects may enhance interactions with hydrophobic binding pockets .

- QSAR Studies : Use descriptors like logP, topological polar surface area (TPSA), and H-bonding capacity to correlate substituent effects (bromo, fluoro) with antimycobacterial activity .

What experimental strategies resolve contradictions in observed vs. predicted solubility of this compound?

Advanced Research Question

Discrepancies between predicted (e.g., ALOGPS) and experimental solubility often arise due to polymorphism or solvent interactions. Methodological approaches include:

- Hansen Solubility Parameters (HSP) : Quantify solubility in polar aprotic solvents (e.g., DMF, DMSO) via HSPiP software to identify optimal solvents for recrystallization .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to rule out thermal instability as a confounding factor .

How does the electronic effect of the 8-fluoro substituent influence the reactivity of the 3-amine group in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing fluorine at C8 reduces electron density at C3, enhancing the amine’s nucleophilicity. Experimental validation methods:

- Hammett Constants : Use σ values for fluorine to predict reaction rates in SNAr (nucleophilic aromatic substitution) with thiols or alcohols .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy at 300 nm (quinoline π→π* transitions) under varying pH conditions .

What strategies mitigate byproduct formation during methoxylation at the 6-position of the quinoline core?

Basic Research Question

Methoxylation via Ullmann coupling or copper-catalyzed reactions risks demethylation or ring-opening. Optimization steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.